![molecular formula C16H19N5O2 B2937926 N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺 CAS No. 1798511-51-9](/img/structure/B2937926.png)

N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

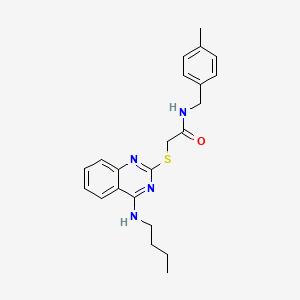

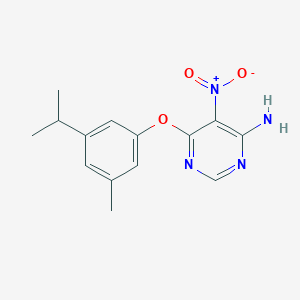

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a series of derivatives that have shown potent activities against FGFR1, 2, and 3 . These compounds are being studied for their potential in cancer therapy .

Synthesis Analysis

The synthesis of these compounds involves complex chemical reactions . The yield of the reaction was reported to be 76% . The compound was characterized using ATR-FTIR and NMR spectroscopy .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its IUPAC name and molecular formula . The compound contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring .Chemical Reactions Analysis

The compound has shown potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using its melting point and spectroscopic data . The melting point was reported to be between 212-214 ℃ . The compound was characterized using ATR-FTIR and NMR spectroscopy .科学研究应用

合成和表征

对吡唑衍生物(包括与“N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺”类似的化合物)的研究重点是它们的合成和结构表征。这些化合物通过涉及乙醇中的肼合成的反应合成,并使用元素分析、光谱数据(IR、MS、1H-NMR 和 13C-NMR)进行表征,突出了它们在各种科学和制药应用中的潜力 (Hassan、Hafez 和 Osman,2014 年)。

分子相互作用和机理研究

另一个研究领域调查吡唑衍生物与生物靶标的分子相互作用。例如,使用 AM1 分子轨道方法对拮抗剂“N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺”与 CB1 大麻素受体的研究进行构象分析,有助于理解分子相互作用和结合机制 (Shim 等人,2002 年)。

抗菌和抗结核活性

已经探索了一些吡唑衍生物的抗菌和抗结核活性。合成吡咯并[3,2-b]吡啶-3-甲酰胺连接的 2-甲氧基吡啶衍生物,并使用微孔板 alamar 蓝检测方法筛选其抗结核活性,证明了在对抗结核病和细菌感染中的潜在应用 (Bodige 等人,2019 年)。

发光特性和结合特性

对新型芳香羧酸衍生物及其 Eu(III) 和 Tb(III) 络合物的发光特性以及与牛血清白蛋白 (BSA) 等蛋白质的结合特性进行的研究,为生物医学成像和诊断应用开辟了道路。通过分子结构的修饰增强细胞摄取和生物效应,表明吡唑衍生物在生物科学中的潜力 (Tang、Tang 和 Tang,2011 年)。

作用机制

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

The compound interacts with FGFRs by inhibiting their activity . It binds to the receptor’s kinase domain, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which plays a crucial role in various types of tumors . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, the compound can potentially slow down or halt the progression of these cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, making it an appealing lead compound for further optimization .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment .

未来方向

属性

IUPAC Name |

3-methoxy-1-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-20-11-13(16(19-20)23-2)15(22)18-8-4-9-21-10-6-12-5-3-7-17-14(12)21/h3,5-7,10-11H,4,8-9H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTRODKSFKWFSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCCN2C=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2937846.png)

![8-{4-[(2,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-propyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2937848.png)

![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2937849.png)

![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2937851.png)

![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937860.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2937862.png)

![2-[(2-Furylmethyl)amino]ethanol](/img/structure/B2937864.png)